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Cas no 919354-36-2 ((2-fluorophenyl)methanesulfonamide)
919354-36-2 structure
Product Name:(2-fluorophenyl)methanesulfonamide
CAS No:919354-36-2
MF:C7H8FNO2S
MW:189.207324028015
MDL:MFCD11987080
CID:763778
PubChem ID:22141435
Update Time:2023-11-21
(2-fluorophenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanesulfonamide, 2-fluoro-
- (2-fluorophenyl)methanesulfonamide
- 1-(2-fluorophenyl)methanesulfonamide
- 2-FLUOROBENZYLSULFONAMIDE
- 2-Fluorobenzenemethanesulfonamide (ACI)
-
- MDL: MFCD11987080
- Inchi: 1S/C7H8FNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
- InChI Key: KCCPXPGXYVBAAP-UHFFFAOYSA-N
- SMILES: O=S(CC1C(F)=CC=CC=1)(N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
(2-fluorophenyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044644-1g |
2-Fluorobenzylsulfonamide |
919354-36-2 | 98% | 1g |
£271.00 | 2022-03-01 | |
| TRC | F589938-25mg |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589938-50mg |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F589938-250mg |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 250mg |
$ 320.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00194-5g |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 95 | 5g |
$600 | 2021-05-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00194-10g |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 95% | 10g |
$1050 | 2023-09-07 | |
| Enamine | EN300-31023-1g |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 95% | 1g |
$350.0 | 2023-09-05 | |
| Enamine | EN300-31023-5g |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 95% | 5g |
$1451.0 | 2023-09-05 | |
| Enamine | EN300-31023-10g |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 95% | 10g |
$2833.0 | 2023-09-05 | |
| Enamine | EN300-31023-0.05g |
(2-fluorophenyl)methanesulfonamide |
919354-36-2 | 95.0% | 0.05g |
$82.0 | 2025-03-19 |
(2-fluorophenyl)methanesulfonamide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Thiourea Solvents: Ethanol ; reflux
1.2 Reagents: Chlorosuccinimide , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled
1.3 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; cooled
1.2 Reagents: Chlorosuccinimide , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled
1.3 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; cooled
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: 2-Mercaptobenzothiazole , Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ; 10 min, rt
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; 60.25 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ; 10 min, rt
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; 60.25 h, rt
Reference
- Compounds and compositions for treating conditions associated with APJ receptor activity, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Thiourea Solvents: Ethanol ; 1 h, reflux
1.2 Reagents: Chlorosuccinimide , Hydrochloric acid Solvents: Acetonitrile , Water ; 10 °C; 20 min, 10 - 20 °C
1.3 Solvents: Ethyl acetate , Water ; rt
1.4 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.5 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Chlorosuccinimide , Hydrochloric acid Solvents: Acetonitrile , Water ; 10 °C; 20 min, 10 - 20 °C
1.3 Solvents: Ethyl acetate , Water ; rt
1.4 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.5 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Reference
- Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties, Journal of Medicinal Chemistry, 2019, 62(6), 3088-3106
Production Method 4
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Acetone , Water ; 4 h, 0 °C
Reference
- Design, synthesis and evaluation of sulfonylurea-containing 4-phenoxyquinolines as highly selective c-Met kinase inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(13), 2801-2812
Production Method 5
Reaction Conditions
Reference
- Preparation of VAR2CSA-drug protein conjugates as antitumor agents, World Intellectual Property Organization, , ,
(2-fluorophenyl)methanesulfonamide Raw materials
- 2-Fluorobenzyl chloride
- (2-fluorophenyl)methanamine
- (2-Fluorophenyl)methanesulfonyl chloride
- 2-Fluorobenzyl Alcohol
(2-fluorophenyl)methanesulfonamide Preparation Products
(2-fluorophenyl)methanesulfonamide Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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